(4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

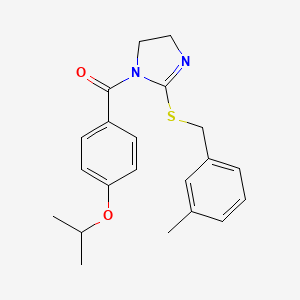

The compound "(4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole core (a partially saturated five-membered heterocycle) linked to a 4-isopropoxyphenyl ketone group and a 3-methylbenzylthio substituent. This structure combines electron-donating (isopropoxy) and lipophilic (3-methylbenzyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-15(2)25-19-9-7-18(8-10-19)20(24)23-12-11-22-21(23)26-14-17-6-4-5-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNYSWOCFDCMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that combines an isopropoxyphenyl group with a thioether-linked imidazole derivative. This structural combination suggests potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into two key components:

- 4-Isopropoxyphenyl Group : This moiety is characterized by the presence of an isopropoxy substituent on a phenyl ring, which may enhance lipophilicity and influence biological interactions.

- Thioether-linked Imidazole Derivative : The imidazole ring is notable for its role in various bioactive compounds, contributing to activities such as antimicrobial and anticancer effects.

Biological Activities

Preliminary studies and related research indicate that compounds with similar structural motifs exhibit a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Thioether-containing compounds often show promise as antimicrobial agents. Similar imidazole derivatives have been studied for their efficacy against various pathogens. |

| Anticancer | Imidazole derivatives are frequently investigated for their anticancer properties, with some showing significant cytotoxic effects against cancer cell lines. |

| Anti-inflammatory | The presence of methoxy groups in related compounds has been associated with enhanced anti-inflammatory effects. |

Case Studies and Research Findings

- Antimicrobial Activity : A study on thioether derivatives demonstrated their potential as effective antimicrobial agents against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

- Anticancer Properties : Research focusing on imidazole derivatives has revealed promising anticancer activity. For instance, certain imidazole-based compounds have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

- Anti-inflammatory Effects : Compounds with methoxy substitutions have been noted for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators such as cytokines and prostaglandins .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, impacting pathways critical for microbial survival or cancer cell growth.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.

Synthesis and Structural Analysis

The synthesis of this compound likely involves several steps that maintain the integrity of sensitive functional groups. Techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antimicrobial activity. A study evaluated various substituted imidazole derivatives for their efficacy against gram-positive and gram-negative bacteria, as well as fungal species. Notably, certain derivatives demonstrated comparable or superior antibacterial activity to standard antibiotics like norfloxacin . This suggests that the compound may have potential as a lead structure for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, compounds in the same class have been screened for antiviral activity. Research has shown promising results against various viral strains, indicating that the presence of specific functional groups enhances antiviral efficacy . This positions this compound as a candidate for further investigation in antiviral drug development.

Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Antimicrobial Agent : Potential use in treating infections caused by resistant bacterial strains.

- Antiviral Drug Development : Further studies could explore its effectiveness against specific viral infections.

- Cancer Research : Some imidazole derivatives have shown promise in targeting cancer cells, suggesting a potential role in oncology.

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized various imidazole derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, with some derivatives demonstrating MIC values significantly lower than traditional antimicrobials .

Case Study 2: Structure-Activity Relationship

In another study focusing on structure-activity relationships (SAR), researchers identified that modifications on the imidazole ring significantly influenced biological activity. Compounds similar to this compound were found to possess selective activity against specific pathogens, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

*Synthesis yields inferred from analogous procedures in references.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the thiol intermediate (e.g., reacting 3-methylbenzyl chloride with sodium hydrosulfide under basic conditions to form the thiol group).

- Step 2: Formation of the dihydroimidazole ring via condensation of glyoxal with ammonia derivatives.

- Step 3: Coupling the thiol intermediate with the imidazole ring using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Step 4: Introducing the isopropoxyphenyl methanone moiety via nucleophilic aromatic substitution or Friedel-Crafts acylation.

Critical Factors:

- Catalysts: Use of microwave-assisted synthesis or solvent-free conditions can reduce reaction time and improve yields .

- Solvents: Polar aprotic solvents (e.g., DMSO) favor thioether formation, while protic solvents may hinder reactivity .

- Temperature: Controlled heating (60–120°C) prevents decomposition of sensitive intermediates .

Q. How can spectroscopic and chromatographic methods characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .

Purity Assessment:

Q. What purification strategies address challenges in isolating the final product?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation.

- Challenges: Hydrophobic thioether groups may require additives (e.g., triethylamine) to prevent aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Methodological Answer:

- Design: Synthesize analogs with variations in:

- Isopropoxy group: Replace with methoxy, fluoro, or nitro groups.

- Thioether moiety: Substitute 3-methylbenzyl with 4-chlorobenzyl or alkyl chains.

- Biological Assays: Test analogs against target enzymes (e.g., kinases) to measure IC₅₀ values. Compare potency and selectivity .

Example SAR Table:

| Analog Substituent | Bioactivity (IC₅₀, nM) | Selectivity Ratio |

|---|---|---|

| 4-isopropoxy | 12.3 ± 1.5 | 1:15 |

| 4-fluoro | 8.9 ± 0.9 | 1:8 |

| 3-chlorobenzylthio | 22.1 ± 2.1 | 1:30 |

Data Interpretation: Fluorinated analogs show enhanced potency due to electronegativity, while bulkier groups reduce selectivity .

Q. What computational approaches predict target interactions and conformational flexibility?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses with protein targets (e.g., PDB ID: 3ERT). Focus on hydrogen bonds with the imidazole ring and hydrophobic interactions with the isopropoxyphenyl group .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions .

- Quantum Mechanics (QM): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., pH, temperature, cell lines).

- Validate compound stability under assay buffers via LC-MS .

- Mechanistic Studies:

- Use knock-out models or siRNA silencing to confirm target specificity.

- Perform off-target profiling (e.g., CEREP panels) to identify confounding interactions .

Case Study: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differences in ATP concentrations in kinase assays. Normalize data using Z’-factor statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.